Maltodextrin is primarily produced from starch sources such as corn, rice, or potatoes. The production process involves the hydrolysis of starch using either acid or enzymatic methods. The choice of source and method affects the properties of the final product, including its dextrose equivalent (DE), which indicates the degree of hydrolysis and thus the sweetness and solubility of the maltodextrin.
Maltodextrins are classified based on their DE values:
Maltodextrin synthesis typically involves two main processes: liquefaction and saccharification.
The production process can be finely controlled to achieve specific DE values. For instance, using Bacillus stearothermophilus alpha-amylase at specific temperatures and pH levels allows for precise control over the hydrolysis process. The resulting maltodextrins can be concentrated into syrups or spray-dried into powders for various applications .
Maltodextrin consists of glucose units linked by glycosidic bonds. The molecular structure can be represented as:
where denotes the number of glucose units, typically ranging from 3 to 19.
The average molecular weight of maltodextrin varies based on its DE but generally falls between 1,000 to 10,000 Daltons. The specific structure influences its solubility, sweetness, and functional properties in food formulations.
Maltodextrin can undergo various chemical reactions:
During hydrolysis, maltodextrin can be converted into glucose using enzymes such as glucoamylase. This reaction is crucial in producing high-fructose corn syrup from starch-derived substrates .
Maltodextrin acts primarily as an energy source in biological systems. It is rapidly metabolized by enzymes in the digestive tract, providing quick energy release.
Studies have shown that maltodextrin can significantly enhance performance in endurance sports due to its rapid absorption and conversion to glucose . Its low osmolarity compared to other carbohydrates makes it suitable for use in rehydration solutions.
Relevant data indicate that maltodextrins with lower DE values tend to have higher viscosities and are less sweet than those with higher DE values .
Maltodextrins are widely utilized in various fields:
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